(3R,4R,5R)-5-(Acetoxymethyl)tetrahydrofuran-2,3,4-triyl triacetate
Overview
Description
(3R,4R,5R)-5-(Acetoxymethyl)tetrahydrofuran-2,3,4-triyl triacetate, also known as 5-acetoxymethyl-2,3,4-trihydroxy-tetrahydrofuran-3-yl triacetate (AMTHF-3TA), is a novel compound that has been used in a variety of scientific research applications. It is an organic compound with a molecular formula of C14H20O9 and a molecular weight of 336.3 g/mol. AMTHF-3TA has been studied for its potential applications in drug delivery, biochemistry, and physiology, as well as its potential to act as a model compound for the study of other compounds with similar structures.
Scientific Research Applications
1. Structural and Conformational Studies
A study conducted by B. Mönch et al. (2013) demonstrated the formation of a similar compound through a Koenigs–Knorr reaction, highlighting the significance of these compounds in understanding molecular structures and conformations. The research showed that the central ring adopts a chair conformation, a common feature in many bioactive molecules (Mönch et al., 2013).
2. Synthesis of Novel Derivatives for Medical Applications
Research by Ayşegül Gümüş and C. Tanyeli (2010) involved the enzymatic synthesis of novel carbasugar derivatives using similar molecular structures. These derivatives are important for the development of new pharmaceuticals, including anticancer agents (Gümüş & Tanyeli, 2010).
3. Precursors in Anticancer Nucleosides
A study by Yang Liu et al. (2014) focused on synthesizing an important anticancer nucleosides intermediate with a structure similar to (3R,4R,5R)-5-(Acetoxymethyl)tetrahydrofuran-2,3,4-triyl triacetate. This research highlights the potential of such compounds in developing treatments for cancer (Liu et al., 2014).
4. Development of Cytotoxic Agents
In the study by Y. Ueno et al. (1989), similar compounds were used in the synthesis of cytotoxic agents against tumor cell lines, demonstrating their potential in cancer therapy (Ueno et al., 1989).
5. Synthesis of Sugar Imines
Majed Jari Mohammed et al. (2020) researched the synthesis of a novel sugar imine molecule using a structure akin to (3R,4R,5R)-5-(Acetoxymethyl)tetrahydrofuran-2,3,4-triyl triacetate. This study contributes to the field of organic chemistry and the synthesis of new compounds for various applications (Mohammed et al., 2020).
6. Synthesis of Arsenic-Containing Cyclic Ethers
Nikolaus Guttenberger et al. (2016) synthesized arsenic-containing cyclic ethers using a structure similar to the compound . This research contributes to the understanding of arsenolipids and their potential applications in various fields (Guttenberger et al., 2016).
properties
IUPAC Name |
[(2R,3R,4R)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O9/c1-6(14)18-5-10-11(19-7(2)15)12(20-8(3)16)13(22-10)21-9(4)17/h10-13H,5H2,1-4H3/t10-,11-,12-,13?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNHAHWGVLXCCI-PFGBXZAXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H](C(O1)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401289952 | |
Record name | D-Ribofuranose, 1,2,3,5-tetraacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401289952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4R,5R)-5-(Acetoxymethyl)tetrahydrofuran-2,3,4-triyl triacetate | |
CAS RN |
28708-32-9 | |
Record name | D-Ribofuranose, 1,2,3,5-tetraacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28708-32-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetra-O-acetyl-D-ribofuranose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028708329 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-Ribofuranose, 1,2,3,5-tetraacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401289952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetra-O-acetyl-D-ribofuranose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.689 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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